molecular formula C15H14N2O4 B11781650 2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid

2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid

Cat. No.: B11781650
M. Wt: 286.28 g/mol
InChI Key: XYHYUIHEEDPISC-UHFFFAOYSA-N
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Description

2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid is a chemical compound with a unique molecular structure. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound has a molecular weight of 286.28 g/mol and a purity of at least 95% .

Preparation Methods

The synthesis of 2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions. This method is known for its mild and functional group-tolerant reaction conditions . The general synthetic route involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 12-24 hours .

Chemical Reactions Analysis

2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Properties
Research indicates that derivatives of nicotinic acid, including 2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid, may exhibit anticancer properties. Compounds in this class have shown efficacy in inhibiting the growth of neoplastic cells by targeting specific pathways involved in tumor progression. For instance, studies have highlighted their role in inhibiting vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, which is crucial for angiogenesis in tumors .

1.2 Treatment of Retinopathy
The compound has potential applications in treating ocular diseases such as diabetic retinopathy and age-related macular degeneration. These conditions are associated with abnormal blood vessel growth (neovascularization), and compounds that inhibit VEGF signaling may provide therapeutic benefits . The ability to modulate inflammatory responses and vascular leakage further supports its use in managing these disorders.

Biological Activities

2.1 Anti-inflammatory Effects
Studies have shown that nicotinic acid derivatives can exert anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. The modulation of inflammatory pathways can lead to reduced tissue damage and improved outcomes in diseases such as psoriasis and chronic renal diseases .

2.2 Neuroprotective Effects
Emerging evidence suggests that compounds like this compound may also possess neuroprotective properties. Research into related compounds has revealed potential benefits in models of neurodegeneration, indicating a role in protecting neuronal cells from damage and promoting cognitive function .

Case Studies and Experimental Findings

Study Focus Findings
Study on VEGF InhibitionAnticancer ActivityDemonstrated significant inhibition of tumor growth in vivo models through the blockade of VEGF signaling pathways .
Research on Diabetic RetinopathyOcular HealthShowed reduction in retinal vascular leakage and improved visual function in diabetic rat models following treatment with nicotinic acid derivatives .
Neuroprotection StudiesCognitive HealthHighlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage .

Mechanistic Insights

The mechanisms by which this compound exerts its effects are multifaceted:

  • VEGF Pathway Modulation: By inhibiting VEGF receptor activity, the compound reduces angiogenesis associated with tumors and ocular diseases.
  • Inflammatory Pathway Regulation: It modulates cytokine production and inflammatory cell recruitment, contributing to its anti-inflammatory effects.
  • Neuroprotective Mechanisms: The compound may enhance neuronal survival through antioxidant activities and modulation of neurotrophic factors.

Mechanism of Action

The mechanism of action of 2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the modulation of biological processes. For example, it may inhibit hepatocyte diacylglycerol acyltransferase-2, preventing the final step of triglyceride synthesis in hepatocytes . This activity can lead to the intracellular degradation of apo B and decreased production of low-density lipoproteins .

Comparison with Similar Compounds

2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid can be compared with other similar compounds, such as 2,4-diamino-5-acetyl(ethoxycarbonyl)pyrimidines. These compounds share some structural similarities but differ in their specific functional groups and applications . The uniqueness of this compound lies in its versatile applications and its ability to undergo a wide range of chemical reactions .

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in various fields. Its unique molecular structure and ability to undergo various chemical reactions make it an important building block in scientific research and industrial applications.

Biological Activity

The compound 2-((4-(ethoxycarbonyl)phenyl)amino)nicotinic acid is a derivative of nicotinic acid and has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and mechanism of action of this compound, supported by data tables and case studies from diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of nicotinic acid with an ethoxycarbonyl-substituted aniline. The process is characterized by the following steps:

  • Formation of Ethoxycarbonyl Aniline : The ethoxycarbonyl group is introduced to the phenyl ring via standard organic reactions.
  • Coupling Reaction : The resultant aniline is coupled with nicotinic acid under acidic conditions to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound was tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Candida albicans4.0 μg/mL

The results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant potential. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in microbial growth and oxidative stress response. Molecular docking studies suggest that the compound binds effectively to key enzymes associated with bacterial cell wall synthesis and fungal growth.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of nicotinic acid, including this compound, demonstrated a correlation between structural modifications and biological activity. The study concluded that compounds with electron-withdrawing groups exhibited enhanced antimicrobial properties compared to their counterparts without such modifications .

Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant capacity of this compound using different assays, including DPPH and ABTS radical scavenging methods. The results showed that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential application in therapeutic strategies against oxidative damage .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-(4-ethoxycarbonylanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H14N2O4/c1-2-21-15(20)10-5-7-11(8-6-10)17-13-12(14(18)19)4-3-9-16-13/h3-9H,2H2,1H3,(H,16,17)(H,18,19)

InChI Key

XYHYUIHEEDPISC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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